molecular formula C6H11ClFN B8185556 4-Fluoro-cyclohex-3-enylamine hydrochloride

4-Fluoro-cyclohex-3-enylamine hydrochloride

Cat. No.: B8185556
M. Wt: 151.61 g/mol
InChI Key: OXMDXMHYGFKDEU-UHFFFAOYSA-N
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Description

4-Fluoro-cyclohex-3-enylamine hydrochloride is a chemical compound with the molecular formula C6H11ClFN. It is a white solid with a molecular weight of 151.61 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-cyclohex-3-enylamine hydrochloride typically involves the fluorination of cyclohexene followed by amination and subsequent conversion to the hydrochloride salt. The general steps are as follows:

    Fluorination: Cyclohexene is reacted with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position.

    Amination: The fluorinated cyclohexene is then subjected to amination using ammonia or an amine source under suitable conditions.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-cyclohex-3-enylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

4-Fluoro-cyclohex-3-enylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: The compound can be used in studies to understand the effects of fluorinated amines on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-cyclohex-3-enylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine hydrochloride: Similar structure but lacks the fluorine atom.

    4-Chloro-cyclohex-3-enylamine hydrochloride: Similar structure with chlorine instead of fluorine.

    4-Bromo-cyclohex-3-enylamine hydrochloride: Similar structure with bromine instead of fluorine.

Uniqueness

4-Fluoro-cyclohex-3-enylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated or differently halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

4-fluorocyclohex-3-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-1-3-6(8)4-2-5;/h1,6H,2-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMDXMHYGFKDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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